molecular formula C23H27N5O2 B1683009 Terbogrel CAS No. 149979-74-8

Terbogrel

Cat. No. B1683009
M. Wt: 405.5 g/mol
InChI Key: XUTLOCQNGLJNSA-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terbogrel is an experimental drug that has been studied for its potential to prevent the vasoconstricting and platelet-aggregating action of thromboxanes . It is an orally available thromboxane A2 receptor antagonist and a thromboxane A2 synthase inhibitor . The drug was developed by Boehringer Ingelheim .


Molecular Structure Analysis

Terbogrel has a molecular weight of 405.49 and a chemical formula of C23H27N5O2 . Its structure includes a guanidine group, which is likely responsible for its activity as a thromboxane A2 synthase inhibitor .


Chemical Reactions Analysis

While specific chemical reactions involving Terbogrel are not detailed in the sources, it’s known that Terbogrel acts as a thromboxane A2 receptor antagonist and a thromboxane A2 synthase inhibitor . This suggests that it may interact with these receptors and enzymes, potentially altering their function .


Physical And Chemical Properties Analysis

Terbogrel has a molecular weight of 405.49 and a chemical formula of C23H27N5O2 . Unfortunately, specific physical properties such as solubility, melting point, and boiling point are not provided in the sources.

Scientific Research Applications

Platelet Function and Prostaglandin Endoperoxide Transfer

Terbogrel has been studied for its platelet-inhibitory effects. It acts as a thromboxane A2 synthase inhibitor and thromboxane A2 receptor antagonist. This compound effectively inhibits platelet aggregation and thromboxane synthesis in human platelets. Additionally, it favors the synthesis of prostacyclin in cultured vascular smooth muscle cells, suggesting a potential role in modulating vascular function (Muck, Weber, & Schrör, 1998).

Pharmacokinetics and Pharmacodynamics in Healthy Subjects

Research on terbogrel's pharmacokinetics and pharmacodynamics has shown that it is well tolerated in healthy subjects without adverse effects. Studies involving single and multiple oral administrations demonstrated a dose-linear plasma concentration and significant inhibition of thromboxane synthase activity and thromboxane receptor occupancy. These results indicate terbogrel's potential for long-term antithrombotic therapy (Guth et al., 2004).

Application in Pulmonary Arterial Hypertension

Terbogrel has been included in clinical trials for pulmonary arterial hypertension (PAH). Although it did not show improvements in exercise capacity in trials, its role in the inhibition of thromboxane and prostacyclin metabolism presents it as a potential therapeutic option in PAH treatment strategies (Galiè, Manes, & Branzi, 2002).

Effect on Pulmonary Hypertension in Newborn Piglets

A study on newborn piglets exposed to hypoxia revealed that terbogrel treatment could ameliorate pulmonary artery dysfunction and attenuate the development of chronic hypoxia-induced pulmonary hypertension. This suggests terbogrel's potential application in early-stage pulmonary hypertension treatment (Fike, Zhang, & Kaplowitz, 2005).

Structural and Molecular Properties

The molecular structure of terbogrel, including its thromboxane A2 synthase inhibitor mode, has been characterized. Studies have highlighted features like a hairpin-like conformation stabilized by intramolecular hydrogen bonds, providing insights into its mechanism of action (Michaux et al., 2000).

Comparison with Other Compounds

Research comparing terbogrel with other compounds like BM567 has provided valuable insights into developing new synthesis prospects among sulfonylurea series and understanding terbogrel's action as a thromboxane receptor antagonist and thromboxane synthase inhibitor (Michaux et al., 2001).

Antithrombotic Effects in Vivo

Terbogrel, with its dual action as a thromboxane receptor antagonist and thromboxane synthase inhibitor, has shown potent antithrombotic effects in vivo. This was demonstrated in a study using an arterial thrombosis model in rabbits, suggesting its potential in clinical antithrombotic applications (Soyka et al., 1999).

properties

IUPAC Name

(E)-6-[3-[(N'-tert-butyl-N-cyanocarbamimidoyl)amino]phenyl]-6-pyridin-3-ylhex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-23(2,3)28-22(26-16-24)27-19-10-6-8-17(14-19)20(11-4-5-12-21(29)30)18-9-7-13-25-15-18/h6-11,13-15H,4-5,12H2,1-3H3,(H,29,30)(H2,26,27,28)/b20-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTLOCQNGLJNSA-RGVLZGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=C(NC#N)NC1=CC=CC(=C1)C(=CCCCC(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N=C(NC#N)NC1=CC=CC(=C1)/C(=C\CCCC(=O)O)/C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terbogrel

CAS RN

149979-74-8
Record name Terbogrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149979-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terbogrel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149979748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terbogrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TERBOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z4KWQ5OGN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terbogrel
Reactant of Route 2
Terbogrel
Reactant of Route 3
Terbogrel
Reactant of Route 4
Terbogrel
Reactant of Route 5
Terbogrel
Reactant of Route 6
Terbogrel

Citations

For This Compound
255
Citations
BD Guth, H Narjes, HD Schubert… - British journal of …, 2004 - Wiley Online Library
… Terbogrel was well tolerated without obvious adverse effects … Terbogrel is a new, combined thromboxane receptor and synthase … (PD) profiles of terbogrel as well as an assessment of its …
Number of citations: 21 bpspubs.onlinelibrary.wiley.com
D Langleben, BW Christman, RJ Barst, VC Dias… - American heart …, 2002 - Elsevier
… in patients with terbogrel treatment were seen. However, terbogrel was effective from a … but the incidence of severe leg pain with terbogrel precludes its use in this disorder. Similar …
Number of citations: 95 www.sciencedirect.com
S Muck, AA Weber, K Schrör - European journal of pharmacology, 1998 - Elsevier
The present study describes the platelet-inhibitory effects of terbogrel (5-hexenoic acid, 6-[3-[[(cyanoamino)[(1,1-dimethylethyl)amino]methylene]amino]phenyl]-6-(3-pyridinyl)-, (ϵ)-), a …
Number of citations: 21 www.sciencedirect.com
C Michaux, B Norberg, JM Dogné, F Durant… - … Section C: Crystal …, 2000 - scripts.iucr.org
Terbogrel, (E)-6-[4-(3-tert-butyl-2-cyanoguanidino)phenyl]-6-(3-pyridyl)hex-5-enoic acid, C23H27N5O2, a mixed thromboxane A2 receptor antagonist and thromboxane A2 synthase …
Number of citations: 5 scripts.iucr.org
C Michaux, S Rolin, JM Dogné, F Durant… - Bioorganic & medicinal …, 2001 - Elsevier
BM567, a sulfonylurea compound—whose crystal structure is here discussed—and terbogrel, are both thromboxane receptor antagonists and thromboxane synthase inhibitors. In this …
Number of citations: 17 www.sciencedirect.com
CD Fike, Y Zhang… - Journal of Applied …, 2005 - journals.physiology.org
… terbogrel-treated hypoxic than for untreated hypoxic piglets, but it was less for pulmonary arteries from both groups of hypoxic piglets than for control piglets. Terbogrel … of terbogrel was …
Number of citations: 37 journals.physiology.org
R Soyka, BD Guth, HM Weisenberger… - Journal of medicinal …, 1999 - ACS Publications
… )hex-5-enoic acid, “terbogrel” 32 inhibits the thromboxane A 2 … Terbogrel inhibits the collagen-induced platelet aggregation … Thus, terbogrel is the first compound with a guanidino …
Number of citations: 50 pubs.acs.org
N Galie, A Manes, A Branzi - European Respiratory Journal, 2002 - Eur Respiratory Soc
… Except for terbogrel, all compounds improved the mean exercise capacity by different degrees, as assessed by the 6-min walk test. In the evaluation of the clinical relevance of exercise …
Number of citations: 140 erj.ersjournals.com
N Galiè, A Manes, A Branzi - Progress in cardiovascular diseases, 2002 - Elsevier
… Except for terbogrel, all compounds have improved by different degrees the mean exercise capacity as assessed by 6 minutes walking distance. Conversely, these trials differ for the …
Number of citations: 62 www.sciencedirect.com
BT Ivandic, E Giannitsis, P Schlick, P Staritz… - Clinical …, 2007 - academic.oup.com
… We incubated additional aliquots with 1 μmol/L terbogrel (… Terbogrel caused even more inhibition, suggesting incomplete … persisted after incubation with ASA and terbogrel (Fig. 2A 2 ). …
Number of citations: 99 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.